solubility of 2,4-Difluoro-5-iodobenzonitrile in organic solvents
solubility of 2,4-Difluoro-5-iodobenzonitrile in organic solvents
An In-Depth Technical Guide to the Solubility of 2,4-Difluoro-5-iodobenzonitrile in Organic Solvents
Introduction to 2,4-Difluoro-5-iodobenzonitrile
2,4-Difluoro-5-iodobenzonitrile is a substituted aromatic compound with the molecular formula C₇H₂F₂IN. Its structure, featuring two fluorine atoms, an iodine atom, and a nitrile group on a benzene ring, imparts a unique combination of polarity, lipophilicity, and reactivity.[1][2] These characteristics are pivotal in its application as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Understanding its solubility is the first step in designing reaction conditions, purification strategies, and formulation approaches.
Key Physicochemical Properties (Inferred and from Related Compounds):
| Property | Value/Description | Source/Rationale |
| Molecular Formula | C₇H₂F₂IN | PubChem |
| Molecular Weight | 265.00 g/mol | [2] |
| Appearance | Likely a solid at room temperature | Based on similar substituted benzonitriles.[3] |
| Melting Point | Not specified; related compounds have melting points ranging from 47-105 °C | Based on 2,4-Difluorobenzonitrile and 2-Fluoro-4-iodobenzonitrile.[4][5] |
| Polarity | Moderately polar | Due to the presence of the nitrile and halogen functional groups. |
| Water Solubility | Expected to be low or slightly soluble | Halogenated aromatic compounds and nitriles generally have limited aqueous solubility.[3][5] |
Principles of Solubility: A Theoretical Framework
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the interplay of intermolecular forces between the solute (2,4-Difluoro-5-iodobenzonitrile) and the solvent molecules. The key factors influencing solubility include:
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Polarity: The nitrile group (-C≡N) is polar, while the difluoro-iodinated benzene ring is largely nonpolar. The overall polarity of the molecule will dictate its affinity for polar or nonpolar solvents.
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Hydrogen Bonding: 2,4-Difluoro-5-iodobenzonitrile is a hydrogen bond acceptor (via the nitrogen of the nitrile group and the fluorine atoms) but not a donor. Solvents capable of hydrogen bonding may exhibit enhanced solubility.
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Van der Waals Forces: These forces will be significant due to the large, polarizable iodine atom and the aromatic ring.
Based on these principles, it is anticipated that 2,4-Difluoro-5-iodobenzonitrile will exhibit greater solubility in moderately polar to polar aprotic solvents and lower solubility in highly nonpolar or highly polar protic solvents like water.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocols provide a systematic approach to determining the solubility of 2,4-Difluoro-5-iodobenzonitrile. It is imperative to perform these experiments in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
Materials and Reagents
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2,4-Difluoro-5-iodobenzonitrile (solid)
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A range of organic solvents (e.g., Acetone, Acetonitrile, Dichloromethane, Diethyl ether, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, Ethyl acetate, Heptane, Isopropanol, Methanol, Tetrahydrofuran (THF), Toluene)
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Analytical balance (± 0.1 mg)
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Vortex mixer
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Thermostatic shaker or water bath
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Centrifuge
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High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
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Volumetric flasks, pipettes, and syringes
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Syringe filters (0.22 µm)
Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of the compound.
Caption: Experimental workflow for determining the solubility of 2,4-Difluoro-5-iodobenzonitrile.
Detailed Experimental Procedure
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Preparation of Saturated Solutions:
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Accurately weigh an excess amount of 2,4-Difluoro-5-iodobenzonitrile (e.g., 20-30 mg) into a series of glass vials.
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To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.
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Seal the vials tightly to prevent solvent evaporation.
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-
Equilibration:
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Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
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Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.
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-
Phase Separation:
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After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for initial settling of the undissolved solid.
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Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining solid.
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-
Sample Analysis (Using HPLC):
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Carefully withdraw an aliquot of the clear supernatant using a syringe.
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Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulate matter.
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Accurately dilute a known volume of the filtered saturated solution with the appropriate mobile phase or solvent to bring the concentration within the linear range of the calibration curve.
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Prepare a series of standard solutions of 2,4-Difluoro-5-iodobenzonitrile of known concentrations.
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Inject the standard solutions and the diluted sample solution onto the HPLC system.
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Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.
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Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility in mg/mL or g/L.
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Qualitative Solubility Assessment
For a rapid, preliminary assessment of solubility, a qualitative method can be employed.[8][9][10]
Caption: A simple workflow for the qualitative assessment of solubility.
Expected Solubility Profile and Solvent Selection Rationale
The following table provides a hypothesized solubility profile for 2,4-Difluoro-5-iodobenzonitrile in a range of common organic solvents, categorized by their polarity.
| Solvent | Polarity Index | Solvent Type | Expected Solubility | Rationale |
| Heptane | 0.1 | Nonpolar | Low | "Like dissolves like" principle; mismatch in polarity. |
| Toluene | 2.4 | Nonpolar Aromatic | Moderate | Pi-pi stacking interactions with the benzene ring may enhance solubility. |
| Diethyl Ether | 2.8 | Polar Aprotic | Moderate | Moderate polarity and ability to accept hydrogen bonds. |
| Dichloromethane | 3.1 | Polar Aprotic | High | Good solvent for many organic compounds due to its ability to dissolve a range of polarities. |
| Ethyl Acetate | 4.4 | Polar Aprotic | High | Moderately polar with hydrogen bond accepting capabilities. |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | High | Good general-purpose solvent for moderately polar compounds. |
| Acetone | 5.1 | Polar Aprotic | High | A polar aprotic solvent that should effectively solvate the molecule. |
| Acetonitrile | 5.8 | Polar Aprotic | High | Similar in polarity to acetone and a common solvent for nitriles. |
| Isopropanol | 3.9 | Polar Protic | Moderate | The alkyl chain reduces polarity compared to methanol and ethanol. |
| Ethanol | 4.3 | Polar Protic | Moderate | Hydrogen bonding capability of the solvent may be a factor. |
| Methanol | 5.1 | Polar Protic | Moderate to Low | Higher polarity may lead to lower solubility compared to less polar alcohols. |
| Dimethylformamide (DMF) | 6.4 | Polar Aprotic | Very High | A highly polar aprotic solvent, often an excellent solvent for a wide range of organic compounds. |
| Dimethyl sulfoxide (DMSO) | 7.2 | Polar Aprotic | Very High | A highly polar aprotic solvent known for its strong solvating power. |
Safety and Handling
2,4-Difluoro-5-iodobenzonitrile and its structural analogs are classified as harmful if swallowed, in contact with skin, or if inhaled.[7] They can cause skin and eye irritation.[7] Therefore, all handling should be performed in a chemical fume hood.[6] Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[6] In case of accidental exposure, consult the material safety data sheet (MSDS) for specific first-aid measures.[4][6][7]
Conclusion
While quantitative solubility data for 2,4-Difluoro-5-iodobenzonitrile is not widely published, this guide provides the theoretical foundation and practical, step-by-step protocols for its determination. By understanding the chemical nature of the compound and applying the systematic experimental approaches outlined, researchers can generate reliable solubility data. This information is critical for the successful application of 2,4-Difluoro-5-iodobenzonitrile in synthetic chemistry and drug development, enabling informed decisions on solvent selection for reactions, purifications, and formulations.
References
- Experiment 1 Determination of Solubility Class. (n.d.).
- Experiment 2 Determination of Solubility Class. (n.d.).
-
Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
- Solubility of Organic Compounds. (2023, August 31).
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1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]
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2,4-Difluoro-5-nitrobenzonitrile. (n.d.). PubChem. Retrieved from [Link]
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benzonitrile, 5-chloro-2,4-difluoro-. (2024, April 9). ChemBK. Retrieved from [Link]
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2,6-Difluoro-4-iodobenzonitrile. (n.d.). PubChem. Retrieved from [Link]
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